molecular formula C17H14FN7 B11480648 N~1~-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine

N~1~-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine

Cat. No.: B11480648
M. Wt: 335.3 g/mol
InChI Key: YDXRHZDYRNFFMH-AWQFTUOYSA-N
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Description

N~1~-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine is a complex organic compound that features a unique combination of indole, fluorobenzyl, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The indole derivative is then subjected to a nucleophilic substitution reaction with a fluorobenzyl halide, typically in the presence of a base such as potassium carbonate.

    Formation of the Tetrazole Ring: The final step involves the formation of the tetrazole ring. This can be achieved by reacting the intermediate with sodium azide and a suitable catalyst, such as copper sulfate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring elevated temperatures and polar solvents.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorobenzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole and tetrazole moieties are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. The presence of the indole ring suggests possible activity as an anti-inflammatory or anticancer agent, while the tetrazole ring may contribute to its pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The tetrazole ring may enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorobenzyl)-1H-indole: Shares the indole and fluorobenzyl moieties but lacks the tetrazole ring.

    1H-tetrazole-1,5-diamine: Contains the tetrazole ring but lacks the indole and fluorobenzyl groups.

    N-(2-fluorobenzyl)-1H-indole-3-carbaldehyde: Similar structure but with an aldehyde group instead of the tetrazole ring.

Uniqueness

N~1~-{(E)-[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-1H-tetrazole-1,5-diamine is unique due to the combination of its structural features. The presence of both the indole and tetrazole rings, along with the fluorobenzyl group, provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C17H14FN7

Molecular Weight

335.3 g/mol

IUPAC Name

1-[(E)-[1-[(2-fluorophenyl)methyl]indol-3-yl]methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C17H14FN7/c18-15-7-3-1-5-12(15)10-24-11-13(14-6-2-4-8-16(14)24)9-20-25-17(19)21-22-23-25/h1-9,11H,10H2,(H2,19,21,23)/b20-9+

InChI Key

YDXRHZDYRNFFMH-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N/N4C(=NN=N4)N)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NN4C(=NN=N4)N)F

Origin of Product

United States

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